Isothiazol-4-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

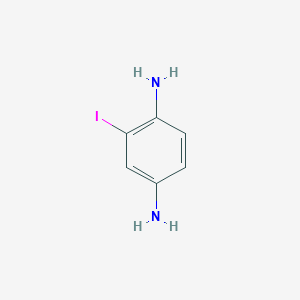

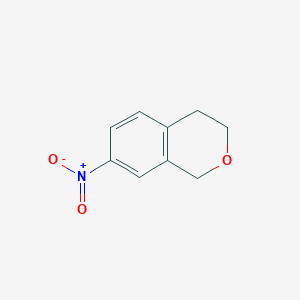

Isothiazol-4-ylmethanol is a compound with the molecular formula C4H5NOS and a molecular weight of 115.16 .

Molecular Structure Analysis

Isothiazol-4-ylmethanol contains a total of 12 bonds; 7 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Isothiazole .

Scientific Research Applications

Biocides

Isothiazol-4-ylmethanol, like other isothiazolinones, is used as a biocide due to its bacteriostatic and fungiostatic activity . It is effective in controlling the growth of bacteria and fungi, making it useful in various industrial applications.

Cosmetics

Isothiazol-4-ylmethanol is used in cosmetics as a preservative . Its antimicrobial properties help prevent the growth of bacteria and fungi, thereby extending the shelf life of cosmetic products.

Industrial Additives

In the industrial sector, Isothiazol-4-ylmethanol is used as a chemical additive . Its antimicrobial properties make it a valuable addition to products that require long-term protection against microbial growth.

Sensitizers

Despite their effectiveness, isothiazolinones are strong sensitizers, producing skin irritations and allergies . This property is important in the field of dermatology for understanding and treating skin conditions.

Ecotoxicology

Isothiazol-4-ylmethanol may pose ecotoxicological hazards . This makes it a subject of interest in environmental science and ecotoxicology, where researchers study its impact on ecosystems.

Chemical Synthesis

Isothiazol-4-ylmethanol is used in the synthesis of other chemicals . Its unique structure makes it a valuable starting material in the production of various compounds.

Mechanism of Action

Target of Action

Isothiazol-4-ylmethanol, like other isothiazolone derivatives, primarily targets microbial cells . The compound’s primary targets are the metabolic pathways involving dehydrogenase enzymes . These enzymes play a crucial role in the growth and metabolism of microbes .

Mode of Action

Isothiazol-4-ylmethanol utilizes a two-step mechanism of action . The first step involves rapid inhibition of growth and metabolism within minutes . This is achieved by disrupting the metabolic pathways involving dehydrogenase enzymes . The second step involves irreversible cell damage, resulting in loss of viability within hours . This unique mechanism results in a broad spectrum of activity, low use levels, and difficulty in attaining resistance .

Biochemical Pathways

The biochemical pathways affected by Isothiazol-4-ylmethanol involve dehydrogenase enzymes . Dehydrogenase enzymes are crucial for various metabolic processes, including growth, respiration (oxygen consumption), and energy generation (ATP synthesis) . Disruption of these pathways leads to rapid inhibition of these critical physiological functions in microbes .

Result of Action

The result of Isothiazol-4-ylmethanol’s action is the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage . This leads to the loss of viability of the microbes . Cell death results from the destruction of protein thiols and production of free radicals .

properties

IUPAC Name |

1,2-thiazol-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRPVAZRSIBVJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621460 |

Source

|

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170283-02-0 |

Source

|

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)

![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)

![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)